molecular formula C30H29NO9 B12462138 2-(4-Methoxyphenyl)-2-oxoethyl 4-({5-[2-(4-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

2-(4-Methoxyphenyl)-2-oxoethyl 4-({5-[2-(4-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

Cat. No.: B12462138
M. Wt: 547.6 g/mol
InChI Key: SKHFVABLNQTGOH-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{5-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is a complex organic compound that features multiple functional groups, including methoxyphenyl, oxoethyl, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{5-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of 2-(4-methoxyphenyl)-2-oxoethyl bromide through the bromination of 4-methoxyacetophenone.

    Esterification: The intermediate is then subjected to esterification with 4-hydroxybenzoic acid to form the benzoate ester.

    Amidation: The final step involves the amidation reaction with 5-amino-2-(4-methoxyphenyl)-2-oxoethoxy pentanoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{5-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{5-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{5-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE involves its interaction with specific molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHOXYPHENYL)-2-OXOETHYL 4-HYDROXYBENZOATE: Similar structure but lacks the amidopentanamido group.

    4-METHOXYPHENYL 2-OXOETHYL BENZOATE: Similar structure but lacks the additional methoxyphenyl and oxoethoxy groups.

Uniqueness

2-(4-METHOXYPHENYL)-2-OXOETHYL 4-{5-[2-(4-METHOXYPHENYL)-2-OXOETHOXY]-5-OXOPENTANAMIDO}BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of multiple methoxyphenyl and oxo groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C30H29NO9

Molecular Weight

547.6 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 4-[[5-[2-(4-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate

InChI

InChI=1S/C30H29NO9/c1-37-24-14-8-20(9-15-24)26(32)18-39-29(35)5-3-4-28(34)31-23-12-6-22(7-13-23)30(36)40-19-27(33)21-10-16-25(38-2)17-11-21/h6-17H,3-5,18-19H2,1-2H3,(H,31,34)

InChI Key

SKHFVABLNQTGOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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